2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
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Overview
Description
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C18H44N6O12 . This compound is known for its chelating properties, which make it useful in various scientific and industrial applications. It is also referred to by several synonyms, including ethylenediaminetetraacetic acid tetra (ethanolamine) salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of EDTA in water.
- Addition of ethanolamine to the solution.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more efficient purification techniques. The industrial process ensures high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is employed in biological research to study metal ion interactions and their effects on biological systems.
Medicine: It is used in medical research for developing diagnostic agents and therapeutic compounds.
Mechanism of Action
The mechanism of action of 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelating property is due to the presence of multiple carboxyl and amino groups that can coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a simpler structure compared to the compound .
Nitrilotriacetic acid (NTA): A chelating agent with fewer chelating sites compared to 2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid.
Uniqueness
The uniqueness of this compound lies in its enhanced chelating ability due to the presence of additional amino and carboxyl groups. This makes it more effective in binding metal ions compared to other chelating agents .
Properties
CAS No. |
63517-71-5 |
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Molecular Formula |
C12H23N3O9 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.C2H7NO/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;3-1-2-4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);4H,1-3H2 |
InChI Key |
HHKBNCKQWLHDDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Related CAS |
53404-52-7 |
Origin of Product |
United States |
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